molecular formula C12H17N3O3 B7532334 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7532334
M. Wt: 251.28 g/mol
InChI Key: ZTRMZWSKPONCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. The compound was first identified in the late 1990s and has since undergone numerous preclinical and clinical trials.

Mechanism of Action

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is thought to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce tumor necrosis, this compound has been shown to activate the immune system, increase the production of cytokines, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide has a number of advantages for use in lab experiments, including its ability to induce tumor necrosis and activate the immune system. However, there are also limitations to its use, including the fact that it has not been extensively studied in humans and that its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more effective delivery methods, such as nanoparticles or liposomes. Another area of interest is the combination of this compound with other anti-cancer agents to increase its efficacy. Finally, there is a need for further clinical trials to better understand the potential of this compound as an anti-cancer agent.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 3,5-dimethyl-4-(bromomethyl)oxazole with 2-amino-1-(2-oxopyrrolidin-1-yl)ethan-1-one in the presence of a base such as potassium carbonate.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential as an anti-cancer agent due to its ability to induce tumor necrosis. In preclinical studies, this compound has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and breast cancer. Clinical trials have also been conducted, although results have been mixed.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-10(9(2)18-14-8)6-13-11(16)7-15-5-3-4-12(15)17/h3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMZWSKPONCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)CN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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